Fmoc-beta-alanine

概要

説明

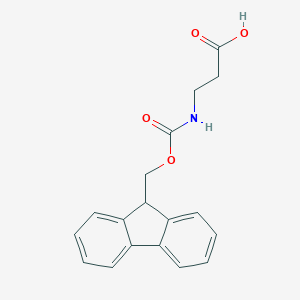

Fmoc-beta-alanine, also known as 9-fluorenylmethoxycarbonyl-beta-alanine, is a derivative of beta-alanine. It is commonly used in solid-phase peptide synthesis as a protecting group for the amino group of amino acids. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a versatile reagent in peptide synthesis .

準備方法

Synthetic Routes and Reaction Conditions: Fmoc-beta-alanine can be synthesized through various methods. One common method involves the reaction of beta-alanine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction typically occurs in a solvent like acetonitrile or dimethylformamide (DMF) at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

化学反応の分析

Types of Reactions: Fmoc-beta-alanine undergoes various chemical reactions, including:

生物活性

Fmoc-β-alanine, a derivative of β-alanine, is primarily utilized in peptide synthesis due to its unique properties as a building block. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Fmoc-β-Alanine

Fmoc-β-alanine (Fluorenylmethyloxycarbonyl-β-alanine) is a protected form of β-alanine used extensively in solid-phase peptide synthesis. The Fmoc group serves as a protective moiety that can be removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides.

Biological Mechanisms and Activity

1. Role in Peptide Synthesis:

Fmoc-β-alanine is crucial in synthesizing peptides that require the incorporation of β-alanine residues. Its use facilitates the formation of cyclic peptides and other complex structures that exhibit biological activity.

2. Receptor Activity:

Research indicates that Fmoc-β-alanine can interact with various receptors, influencing biological pathways. For instance, it has been shown to exhibit receptor activity that may contribute to its pharmacological effects .

3. Metabolic Pathways:

Studies have identified metabolic pathways involving β-alanine that are essential for synthesizing coenzyme A (CoA), a vital cofactor in metabolic processes. The biosynthetic pathways for β-alanine involve enzymes such as l-aspartate decarboxylase and aminotransferases, which are critical for its production in organisms like Acinetobacter baylyi .

Table 1: Key Research Findings on Fmoc-β-Alanine

Case Study: Synthesis and Impurity Management

In a study focused on the synthesis of peptides using Fmoc-OSu, researchers discovered the formation of Fmoc-β-alanine as an impurity during the reaction process. This finding highlighted the importance of understanding side reactions that can lead to reduced yields and increased costs in peptide synthesis . The study employed various analytical methods to characterize this impurity, emphasizing the need for purification strategies to enhance yield quality.

Therapeutic Applications

The potential therapeutic applications of Fmoc-β-alanine are linked to its role in enhancing peptide stability and activity. Peptides containing β-alanine residues have been explored for their effects on:

- Neurological Disorders: β-Alanine has been studied for its role in neurotransmission and neuroprotection.

- Muscle Performance: It may contribute to improved muscle endurance and recovery due to its involvement in carnosine synthesis, which buffers acid in muscles during exercise.

科学的研究の応用

Peptide Synthesis

Fmoc-beta-alanine as a Protecting Group

In solid-phase peptide synthesis (SPPS), this compound is widely used as a protecting group for amino acids. This method allows for the selective modification of peptides without interfering with other functional groups, facilitating the synthesis of complex peptides and proteins. The Fmoc group is particularly advantageous due to its ease of removal under basic conditions, which minimizes racemization during the coupling process .

Case Study: Advances in SPPS

Recent advancements in Fmoc-based SPPS have demonstrated improved efficiency and yield in peptide synthesis. Studies indicate that using high-quality Fmoc building blocks significantly enhances the overall quality of synthesized peptides, making it the preferred method for both academic and industrial applications .

Drug Development

Role in Peptide-Based Pharmaceuticals

this compound plays a crucial role in the development of peptide-based pharmaceuticals. Its ability to facilitate the synthesis of bioactive peptides makes it valuable for creating targeted therapies. The compound's utility extends to enhancing the pharmacokinetic properties of drugs, thereby improving their effectiveness and reducing side effects .

Case Study: Targeted Therapies

In a study focusing on the synthesis of therapeutic peptides, researchers utilized this compound to create analogs with enhanced biological activity. These analogs demonstrated improved binding affinity to their targets, showcasing the potential of this compound in drug design .

Bioconjugation

Enhancing Drug Delivery Systems

this compound is employed in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This application is essential for developing advanced drug delivery systems that require precise targeting and controlled release mechanisms .

Case Study: Bioconjugation Techniques

A recent investigation into bioconjugation techniques highlighted the use of this compound in creating stable conjugates between therapeutic agents and targeting ligands. The study found that these conjugates exhibited enhanced stability and bioavailability, underscoring the importance of this compound in modern drug delivery strategies .

Research in Neuroscience

Understanding Neurotransmitter Function

In neuroscience research, this compound is utilized to study neurotransmitter function and neuropeptide signaling pathways. Its incorporation into peptides allows researchers to investigate the roles of specific neurotransmitters in brain chemistry and behavior .

Case Study: Neurotransmitter Studies

A study examining the effects of beta-alanine on neurotransmitter release demonstrated that this compound-modified peptides could effectively mimic natural neuropeptides. This finding provides insights into potential therapeutic targets for neurological disorders .

Custom Peptide Libraries

High-Throughput Screening Applications

Researchers leverage this compound to create diverse peptide libraries for high-throughput screening. This approach is critical for discovering new therapeutic agents and understanding protein interactions at a molecular level .

Case Study: Peptide Library Development

A comprehensive analysis of peptide libraries generated using this compound revealed significant advancements in identifying novel bioactive compounds. The libraries allowed researchers to screen thousands of peptides efficiently, leading to several promising candidates for further development .

Summary Table: Applications of this compound

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Protecting group for amino acids in SPPS | Selective modification, reduced racemization |

| Drug Development | Synthesis of peptide-based pharmaceuticals | Enhanced pharmacokinetics |

| Bioconjugation | Attachment of biomolecules for drug delivery | Improved stability and bioavailability |

| Neuroscience Research | Studies on neurotransmitter function | Insights into brain chemistry |

| Custom Peptide Libraries | High-throughput screening for therapeutic agents | Efficient discovery of novel compounds |

特性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c20-17(21)9-10-19-18(22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINBWYYLPWJQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369197 | |

| Record name | Fmoc-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670396 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35737-10-1 | |

| Record name | Fmoc-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-beta-Ala-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Fluorenylmethoxycarbonyl-β-alanine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G6VG65WAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the presence of Fmoc-β-Ala-OH a concern in peptide synthesis?

A1: Fmoc-β-Ala-OH, when present as a contaminant in Fmoc-protected amino acids, can lead to the unintended incorporation of β-alanine into peptide chains during solid-phase peptide synthesis [, ]. This insertion of an extra carbon into the peptide backbone alters the peptide's primary structure, potentially affecting its folding, stability, and biological activity.

Q2: How widespread is the issue of Fmoc-β-Ala-OH contamination?

A2: Research suggests that Fmoc-β-Ala-OH contamination is a more common problem than previously recognized, affecting various Fmoc-protected amino acid derivatives. Notably, Fmoc-alanine (Fmoc-Ala-OH) and Fmoc-arginine(Pbf)-OH were found to be particularly susceptible to this contamination [, ].

Q3: What are the sources of Fmoc-β-Ala-OH contamination?

A3: Studies point towards two main forms of Fmoc-β-Ala-OH contamination in Fmoc-amino acid derivatives: * Presence as Fmoc-β-Ala-OH itself: This indicates contamination during the manufacturing process of the Fmoc-protected amino acid. * Presence as a dipeptide, Fmoc-β-Ala-amino acid-OH: This suggests that β-alanine might be present as an impurity in the starting materials used for Fmoc-amino acid synthesis or incorporated during a coupling step [, ]. For instance, Fmoc-Ala-OH raw material was found to be contaminated with Fmoc-β-Ala-Ala-OH [, ].

Q4: What measures have been taken to address this contamination issue?

A4: To combat this issue, researchers collaborated with suppliers to establish new quality control specifications for Fmoc-amino acid derivatives. These specifications acknowledge the potential presence of β-alanine-related impurities and impose limits on their acceptable levels [, ]. This proactive approach, involving stricter quality control during manufacturing, has significantly reduced Fmoc-β-Ala-OH contamination in commercially available Fmoc-protected amino acids.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。